molecular formula C11H14O3 B172881 3,5-Diethoxybenzaldehyde CAS No. 120355-79-5

3,5-Diethoxybenzaldehyde

Cat. No.: B172881
CAS No.: 120355-79-5
M. Wt: 194.23 g/mol
InChI Key: WIPMWRCUOVSCDQ-UHFFFAOYSA-N
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Description

3,5-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, where two ethoxy groups are substituted at the 3 and 5 positions on the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diethoxybenzaldehyde can be synthesized through the ethylation of 3,5-dihydroxybenzaldehyde. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3,5-diethoxybenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 3,5-diethoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound. For example, nitration can introduce nitro groups at the available positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, often in the presence of sulfuric acid as a catalyst.

Major Products Formed:

    Oxidation: 3,5-Diethoxybenzoic acid.

    Reduction: 3,5-Diethoxybenzyl alcohol.

    Substitution: 3,5-Diethoxy-4-nitrobenzaldehyde (in the case of nitration).

Scientific Research Applications

3,5-Diethoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

    3,5-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of ethoxy groups. It is used in similar applications but may have different reactivity and biological activity.

    3,4,5-Trimethoxybenzaldehyde: Contains three methoxy groups and is used in the synthesis of various organic compounds.

    2,5-Dimethoxybenzaldehyde: Another derivative with methoxy groups at different positions, used in organic synthesis.

Uniqueness: 3,5-Diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy-substituted counterparts. The ethoxy groups can also affect the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPMWRCUOVSCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared analogously to 3-ethoxy-4-methyl-benzaldehyde (intermediate B21, vide infra) by reaction of 3,5-dihydroxybenzaldehyde with ethyl iodide in DMF using K2CO3 as base.
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Synthesis routes and methods II

Procedure details

An amount of 3,5-dihydroxybenzaldehyde (56a, 500 mg, 3.62 mmol) was dissolved in 10 mL DMF, anhydrous. It was added (2.0 g, 18.1 mmol) of bromoethane and 733 mg (5.34 mmol) of K2CO3. The reaction mixture was heated to 60° C. for 4-5 hrs. Afterwards, 100 mL of EtoAce was added to the reaction mixture, and the reaction mixture was washed with brine (3×200 mL). The organic layer was dried over Na2SO4 and evaporated in vacuuo to afford 3,5-diethoxybenzaldehyde (56b) which was carried onto the next step without further purification. MS [m+H] calc'd for C11H14O3, 195.10; found 195.10.
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Synthesis routes and methods III

Procedure details

The title compound was prepared analogously to 3-ethoxy-4-methyl-benzaldehyde (intermediate B19, vide infra) by reaction of 3,5-dihydroxybenzaldehyde with ethyl iodide in DMF using K2CO3 as base.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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